N-(6-methoxy-2-methylpyridin-3-yl)acetamide

Catalog No.
S3640736
CAS No.
52090-65-0
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methoxy-2-methylpyridin-3-yl)acetamide

CAS Number

52090-65-0

Product Name

N-(6-methoxy-2-methylpyridin-3-yl)acetamide

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)acetamide

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12)

InChI Key

NLZCHLPNJUEAFZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C

N-(6-methoxy-2-methylpyridin-3-yl)acetamide is an organic compound characterized by its unique structure, featuring a methoxy group attached to a pyridine ring. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O, and it possesses a molecular weight of approximately 192.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Oxidation: The methoxy group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The pyridine ring can be reduced using lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions adjacent to the functional groups, allowing for the introduction of various substituents .

N-(6-methoxy-2-methylpyridin-3-yl)acetamide exhibits notable biological activities, including:

  • Antimicrobial properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory effects: It has been observed to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Cytotoxicity: Some research indicates that it may affect cancer cell lines, although further studies are needed to elucidate its mechanism of action .

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)acetamide typically involves several steps:

  • Formation of Intermediate: Starting from 6-methoxypyridine, halogenation (e.g., bromination) is performed, followed by nucleophilic substitution to form a pyridine derivative.
  • Acetamide Formation: The intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions (e.g., using sodium bicarbonate) to yield the final product.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

N-(6-methoxy-2-methylpyridin-3-yl)acetamide has several potential applications:

  • Pharmaceutical development: Due to its biological activity, it is a candidate for drug development targeting microbial infections and inflammatory diseases.
  • Chemical research: It serves as a building block in organic synthesis and medicinal chemistry, particularly in creating more complex heterocyclic compounds.

Interaction studies have shown that N-(6-methoxy-2-methylpyridin-3-yl)acetamide can bind to various biological targets, including:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: Potential interactions with receptors related to inflammation and pain pathways have been noted.

These interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with N-(6-methoxy-2-methylpyridin-3-yl)acetamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N-(6-Methylpyridin-2-yl)acetamide5327-33-30.93
N,N-Bis(6-methylpyridin-2-yl)acetamide342653-92-30.89
N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide342653-90-10.89
2-Bromo-N-(6-methylpyridin-2-yl)acetamide349121-05-70.89
N-(6-Methylpyridin-2-yl)formamide38614-78-70.87

Uniqueness

N-(6-methoxy-2-methylpyridin-3-yl)acetamide is unique due to its methoxy substitution on the pyridine ring, which enhances its solubility and biological activity compared to similar compounds lacking this functional group. Its specific structural features contribute to its distinct pharmacological profile and potential applications in drug design .

XLogP3

0.7

Dates

Last modified: 02-18-2024

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